2-Methoxybutane-1-thiol
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Overview
Description
2-Methoxybutane-1-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinct and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxybutane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the SH group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Zinc, acid
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Alkyl thiols (R-SH)
Scientific Research Applications
2-Methoxybutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybutane-1-thiol involves its ability to donate a hydrogen atom from the SH group. This property makes it a good nucleophile and reducing agent. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function. The SH group can form disulfide bonds, which are important for protein folding and stability .
Comparison with Similar Compounds
2-Methoxybutane-1-thiol can be compared with other thiols, such as:
Ethanethiol (C2H5SH): A simpler thiol with a shorter carbon chain.
Butane-1-thiol (C4H9SH): Similar in structure but lacks the methoxy group.
2-Methyl-1-butanethiol (C5H12S): Similar in molecular weight but has a different arrangement of atoms.
Uniqueness
This compound is unique due to the presence of both a methoxy group (OCH3) and a thiol group (SH) in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler thiols .
Properties
Molecular Formula |
C5H12OS |
---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-methoxybutane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-3-5(4-7)6-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
UZZGBXKFHQNHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS)OC |
Origin of Product |
United States |
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